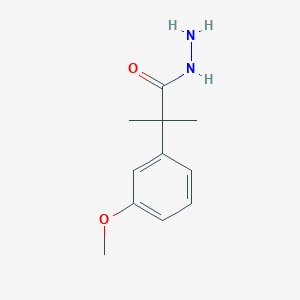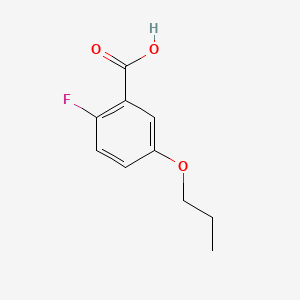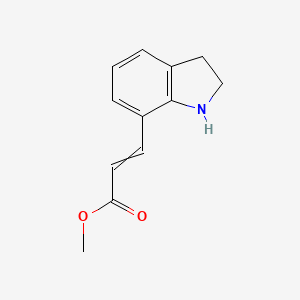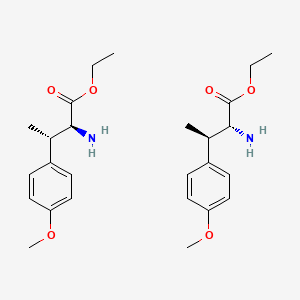
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester: is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester typically involves multi-step organic synthesis One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and chiral resolution are often employed. The use of advanced catalysts and reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid: Similar in structure but lacks the methoxy group.
2-Amino-3-cyano-4H-chromenes: Contains a similar amino group but differs in the core structure.
Uniqueness
rel-(3S, 4S)2-Amino-3-(4-methoxy-phenyl)-butyric acid ethyl ester is unique due to its specific stereochemistry and the presence of both amino and methoxy groups
Properties
Molecular Formula |
C26H38N2O6 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl (2R,3R)-2-amino-3-(4-methoxyphenyl)butanoate;ethyl (2S,3S)-2-amino-3-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/2C13H19NO3/c2*1-4-17-13(15)12(14)9(2)10-5-7-11(16-3)8-6-10/h2*5-9,12H,4,14H2,1-3H3/t2*9-,12-/m10/s1 |
InChI Key |
GDAPTYWKZBLVLP-CTYLOOMBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C)C1=CC=C(C=C1)OC)N.CCOC(=O)[C@H]([C@@H](C)C1=CC=C(C=C1)OC)N |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=C(C=C1)OC)N.CCOC(=O)C(C(C)C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)
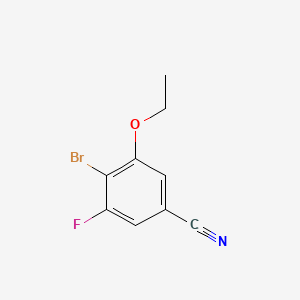
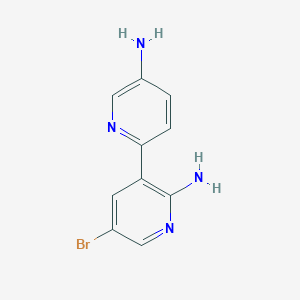

![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)
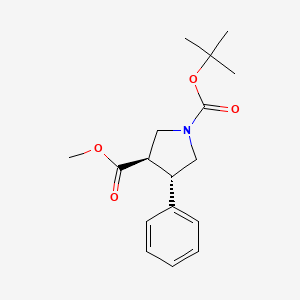
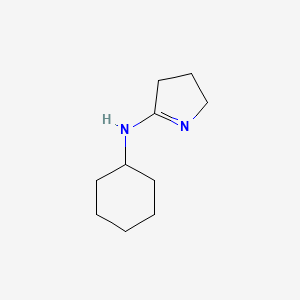

![1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)

